molecular formula C18H20N2O5 B5639933 9-hydroxy-4-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one

9-hydroxy-4-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one

Cat. No. B5639933
M. Wt: 344.4 g/mol
InChI Key: HONCVWRWDYZWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-hydroxy-4-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound 9-hydroxy-4-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one is 344.13722174 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-hydroxy-4-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-hydroxy-4-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

The compound’s unique structure, which includes a chromeno[3,4-b]pyridin-5-one core, suggests potential for therapeutic applications. Its molecular framework is similar to that found in molecules with known biological activities, such as anti-inflammatory and anticancer properties . Research into similar indole derivatives has shown a wide range of biological activities, making this compound a candidate for further pharmacological studies .

Neurological Disease Research

Compounds with morpholine groups, like “SR-01000112363”, have been explored for their neuroprotective effects. They may play a role in the development of treatments for neurodegenerative diseases, such as Parkinson’s and Alzheimer’s, by modulating neurotransmitter systems or protecting neural tissue from damage .

Oncology

The structural similarity of “CCG-23297” to pyrazolo[3,4-b]pyridine derivatives, which have been evaluated as TRK inhibitors, indicates potential applications in cancer treatment. TRK inhibitors can halt the proliferation and differentiation of cancer cells, suggesting that this compound could be part of novel oncology therapies .

Agricultural Chemistry

Molecules containing the chromeno[3,4-b]pyridin-5-one scaffold have been investigated for their potential use in agricultural chemistry. They could serve as growth stimulants or protectants against plant diseases, contributing to the development of new agrochemicals .

Environmental Science

The compound’s structure suggests potential utility in environmental remediation. Similar compounds have been used to remove toxic contaminants from industrial wastewater, indicating that “SR-01000112363” could be applied in water treatment processes to improve environmental health .

Material Science

The morpholine group within “SR-01000112363” could be useful in material science, particularly in the synthesis of novel polymers or coatings with specific properties such as increased durability or chemical resistance .

Nanotechnology

Given the current interest in developing functionalized nanoparticles for various applications, “SR-01000112363” might be used to modify the surface properties of nanoparticles, enhancing their functionality for drug delivery, imaging, or as sensors .

Photonic and Plasmonic Applications

The compound’s potential for interaction with light-matter could be explored in the fields of nanophotonics and plasmonics. It may contribute to the development of new capabilities in instrumentation, sensing, and information technologies .

Mechanism of Action

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound is a small molecule tyrosine kinase inhibitor . It interacts with EGFR by forming a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity .

Result of Action

The result of the compound’s action is the inhibition of EGFR enzymatic activity, which can lead to decreased cell proliferation, particularly in cells with overactive EGFR signaling. This can have therapeutic effects in diseases characterized by overactive EGFR signaling, such as certain types of cancer .

properties

IUPAC Name

9-hydroxy-4-(2-morpholin-4-ylacetyl)-2,3-dihydro-1H-chromeno[3,4-b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-12-3-4-15-14(10-12)13-2-1-5-20(17(13)18(23)25-15)16(22)11-19-6-8-24-9-7-19/h3-4,10,21H,1-2,5-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONCVWRWDYZWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)N(C1)C(=O)CN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenanthren-10-one, 6-hydroxy-1-(2-morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-9-oxa-1-aza-

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